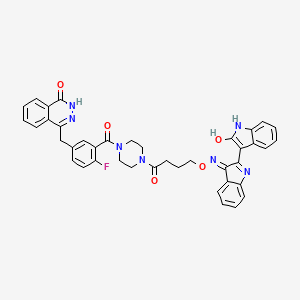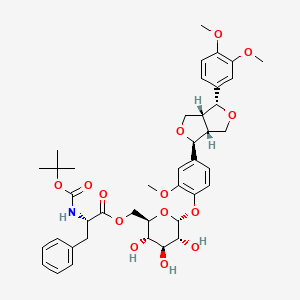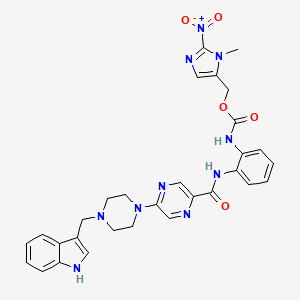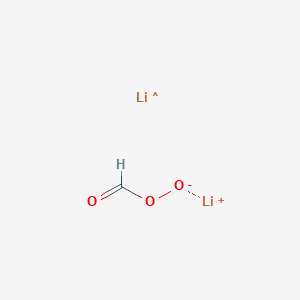
Lithium carbonate, 99.9% metal basis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium carbonate is an inorganic compound with the chemical formula Li₂CO₃. It is a white, odorless, crystalline powder that is widely used in various industries, particularly in the fields of medicine and energy storage. Lithium carbonate is highly valued for its role in the production of lithium-ion batteries, which power a wide array of electronic devices, from smartphones to electric vehicles .
Synthetic Routes and Reaction Conditions:
Carbonation Process: Lithium carbonate can be synthesized by reacting lithium hydroxide (LiOH) with carbon dioxide (CO₂) to form lithium carbonate and water.
Ion-Exchange Purification: High-purity lithium carbonate can be prepared using ion-exchange resins to remove impurities from lithium hydrocarbonate solutions.
Industrial Production Methods:
Extraction from Lithium Ores: Lithium carbonate is often produced from lithium-containing ores such as spodumene and lepidolite.
Salt Lake Brines: Another common method involves extracting lithium from salt lake brines.
Types of Reactions:
Thermal Decomposition: Lithium carbonate decomposes at high temperatures to form lithium oxide (Li₂O) and carbon dioxide (CO₂).
Acid-Base Reactions: Lithium carbonate reacts with strong acids like hydrochloric acid (HCl) to produce lithium chloride (LiCl), carbon dioxide (CO₂), and water (H₂O).
Common Reagents and Conditions:
Strong Acids: Hydrochloric acid (HCl) is commonly used to react with lithium carbonate in acid-base reactions.
High Temperatures: Thermal decomposition of lithium carbonate typically occurs at temperatures around 1000 K.
Major Products Formed:
Lithium Oxide (Li₂O): Formed during the thermal decomposition of lithium carbonate.
Lithium Chloride (LiCl): Produced when lithium carbonate reacts with hydrochloric acid.
Chemistry:
Battery Production: Lithium carbonate is a key precursor in the manufacture of lithium-ion batteries.
Biology and Medicine:
Mood Stabilizer: In the pharmaceutical industry, lithium carbonate is used as a mood stabilizer for the treatment of bipolar disorder.
Industry:
Mécanisme D'action
The exact mechanism of action of lithium carbonate is not fully understood. it is believed to involve several molecular targets and pathways:
Inhibition of Enzymes: Lithium carbonate may inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases.
Modulation of Neurotransmitters: It is thought to modulate neurotransmitter levels in the brain, particularly those involved in mood regulation.
Inositol Depletion Theory: This theory suggests that lithium carbonate acts as an uncompetitive inhibitor of inositol monophosphatase, leading to reduced levels of inositol and its derivatives.
Comparaison Avec Des Composés Similaires
Lithium Citrate (Li₃C₆H₅O₇): Another lithium salt used in medicine, particularly for the treatment of bipolar disorder.
Lithium Orotate: Suggested to have better uptake properties and reduced toxicity compared to lithium carbonate.
Uniqueness of Lithium Carbonate:
Widespread Use in Batteries: Lithium carbonate is uniquely important in the production of lithium-ion batteries, which are essential for modern electronic devices.
Therapeutic Applications: It is one of the most commonly used lithium salts for the treatment of mood disorders.
Lithium carbonate’s versatility and effectiveness in various applications make it a critical compound in modern chemistry, medicine, and industry.
Propriétés
Formule moléculaire |
CHLi2O3 |
|---|---|
Poids moléculaire |
75.0 g/mol |
InChI |
InChI=1S/CH2O3.2Li/c2-1-4-3;;/h1,3H;;/q;;+1/p-1 |
Clé InChI |
MMSGMUNECPVYHR-UHFFFAOYSA-M |
SMILES canonique |
[Li].[Li+].C(=O)O[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


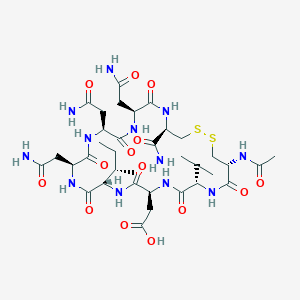
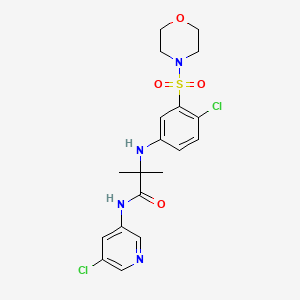
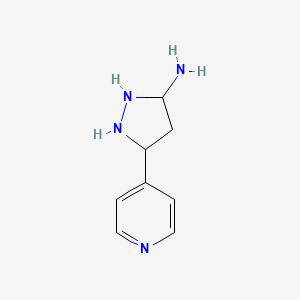

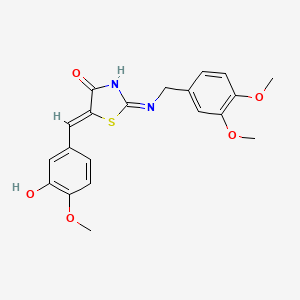
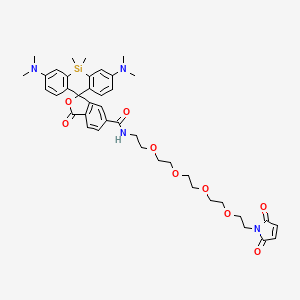
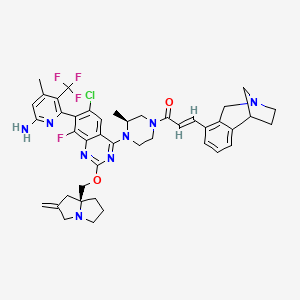
![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)
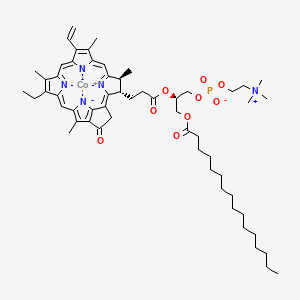
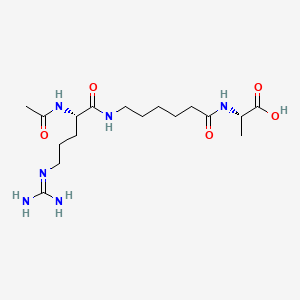
![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)
